molecular formula C8H5ClFNO B13514304 2-Chloro-1-fluoro-3-(isocyanatomethyl)benzene CAS No. 2649058-19-3

2-Chloro-1-fluoro-3-(isocyanatomethyl)benzene

Cat. No.: B13514304
CAS No.: 2649058-19-3
M. Wt: 185.58 g/mol
InChI Key: GPAUVBOOLNGINP-UHFFFAOYSA-N
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Description

2-Chloro-1-fluoro-3-(isocyanatomethyl)benzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a chloro, fluoro, and isocyanatomethyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-fluoro-3-(isocyanatomethyl)benzene typically involves the introduction of the isocyanatomethyl group to a pre-functionalized benzene ring. One common method involves the reaction of 2-chloro-1-fluoro-3-(methyl)benzene with phosgene (COCl2) in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent safety measures are implemented to handle hazardous reagents like phosgene.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-fluoro-3-(isocyanatomethyl)benzene undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chloro and fluoro groups can be substituted by nucleophiles such as amines or thiols.

    Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or sulfonation.

    Addition Reactions: The isocyanate group can participate in addition reactions with alcohols or amines to form urethanes or ureas.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium amide (NaNH2) or potassium thiolate (KSR) in polar aprotic solvents (e.g., dimethyl sulfoxide) at elevated temperatures.

    Electrophilic Aromatic Substitution: Reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation, typically under acidic conditions.

    Addition Reactions: Alcohols or amines in the presence of a catalyst such as dibutyltin dilaurate (DBTDL) at room temperature.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzene derivatives.

    Electrophilic Aromatic Substitution: Formation of nitro or sulfonic acid derivatives.

    Addition Reactions: Formation of urethanes or ureas.

Scientific Research Applications

2-Chloro-1-fluoro-3-(isocyanatomethyl)benzene has several applications in scientific research:

    Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.

    Material Science: Utilized in the development of polymers and advanced materials with specific properties.

    Pharmaceuticals: Potential intermediate in the synthesis of pharmaceutical compounds.

    Agricultural Chemicals: Used in the synthesis of agrochemicals such as herbicides and pesticides.

Mechanism of Action

The mechanism of action of 2-Chloro-1-fluoro-3-(isocyanatomethyl)benzene involves its reactivity towards nucleophiles and electrophiles. The isocyanate group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of stable products. The chloro and fluoro groups can undergo substitution reactions, altering the electronic properties of the benzene ring and influencing its reactivity.

Comparison with Similar Compounds

Similar Compounds

  • 1-Chloro-3-fluoro-2-(isocyanatomethyl)benzene
  • 2-Chloro-4-fluoro-1-(isocyanatomethyl)benzene
  • 4-Fluorobenzyl isocyanate

Uniqueness

2-Chloro-1-fluoro-3-(isocyanatomethyl)benzene is unique due to the specific positioning of the chloro, fluoro, and isocyanatomethyl groups on the benzene ring. This unique arrangement imparts distinct reactivity and properties compared to its analogs. For instance, the presence of both electron-withdrawing (chloro and fluoro) and electron-donating (isocyanatomethyl) groups can lead to unique electronic effects, influencing its behavior in chemical reactions.

Properties

CAS No.

2649058-19-3

Molecular Formula

C8H5ClFNO

Molecular Weight

185.58 g/mol

IUPAC Name

2-chloro-1-fluoro-3-(isocyanatomethyl)benzene

InChI

InChI=1S/C8H5ClFNO/c9-8-6(4-11-5-12)2-1-3-7(8)10/h1-3H,4H2

InChI Key

GPAUVBOOLNGINP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)Cl)CN=C=O

Origin of Product

United States

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